Product packaging for 1,3-Propane-D6-diamine 2hcl(Cat. No.:CAS No. 65898-86-4)

1,3-Propane-D6-diamine 2hcl

Cat. No.: B1436227
CAS No.: 65898-86-4
M. Wt: 153.08 g/mol
InChI Key: HYOCSVGEQMCOGE-HRTLFCCJSA-N
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Description

The Role of Stable Isotope Labeling in Advanced Chemical Research

Stable isotope labeling is a technique that involves the incorporation of isotopes into molecules to act as tracers. wikipedia.org This "labeling" allows scientists to follow the path of a compound through a chemical reaction, a metabolic pathway, or a complex biological system. wikipedia.orgadesisinc.com The key principle lies in the fact that isotopically labeled compounds are chemically very similar to their non-labeled counterparts, but their difference in mass allows them to be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgthalesnano.com

This methodology has revolutionized numerous areas of research:

Mechanistic Elucidation: By tracking the position of isotopes in the products of a reaction, chemists can deduce the step-by-step process, or mechanism, by which the reaction occurs. thalesnano.com

Metabolic Pathway Analysis: In biochemistry and medicine, stable isotopes are used to trace how drugs, nutrients, and other molecules are absorbed, distributed, metabolized, and excreted (ADME) by the body. clearsynth.comsimsonpharma.com This is crucial for drug development and understanding diseases. adesisinc.comclearsynth.com

Quantitative Analysis: Labeled compounds serve as ideal internal standards in mass spectrometry, leading to highly accurate and precise quantification of target molecules in complex mixtures. thalesnano.comotsuka.co.jp This is vital in fields ranging from proteomics and metabolomics to environmental analysis. symeres.comadesisinc.com

Structural Biology: Deuterium (B1214612) labeling, in particular, is a powerful tool in NMR spectroscopy for determining the three-dimensional structures of large biomolecules like proteins. clearsynth.com

The primary advantage of using deuterium, a stable isotope of hydrogen, is the significant mass difference compared to protium (B1232500) (¹H). This mass difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. acs.org This effect can be exploited to slow down drug metabolism, potentially enhancing a drug's efficacy and safety profile. hwb.gov.inacs.orgtandfonline.com

Overview of Deuterated Aliphatic Diamines in Scientific Inquiry

Aliphatic diamines, organic compounds containing two amino groups attached to a saturated carbon chain, are important in various biological and chemical processes. Their deuterated forms have emerged as valuable tools for researchers. The introduction of deuterium into these molecules provides a subtle yet powerful modification that aids in a variety of analytical and research applications. symeres.comacs.org

Deuterated aliphatic diamines are frequently used as:

Internal Standards: In quantitative mass spectrometry, the addition of a known amount of a deuterated analog of the analyte of interest allows for precise quantification, as the labeled and unlabeled compounds co-elute and ionize similarly but are distinguishable by their mass-to-charge ratio. thalesnano.comnih.gov

Tracers in Metabolic Studies: Similar to other deuterated compounds, labeled diamines can be used to follow the metabolic fate of these molecules in biological systems. clearsynth.comsimsonpharma.com

Probes in Mechanistic Studies: The kinetic isotope effect associated with deuteration can be used to investigate the mechanisms of enzyme-catalyzed reactions involving diamines. acs.orgscielo.org.mx

The synthesis of deuterated amines can be achieved through various methods, including the reduction of nitriles with deuterated reagents or through catalytic exchange processes. nih.gov Researchers have developed versatile and divergent synthetic routes to produce selectively deuterated amines, highlighting their importance in fields like medicinal chemistry. nih.govrsc.org

Contextualizing 1,3-Propane-D6-diamine 2HCl within Isotopic Research Methodologies

This compound is a specific example of a deuterated aliphatic diamine that serves as a valuable tool in scientific research. In this compound, all six hydrogen atoms on the propane (B168953) backbone have been replaced with deuterium atoms. lgcstandards.comsigmaaldrich.com The "2HCl" indicates that it is the dihydrochloride (B599025) salt form, which often improves the stability and solubility of the compound.

The primary application of this compound lies in its use as an internal standard for the quantification of its non-deuterated counterpart, 1,3-propanediamine, and related polyamines using mass spectrometry. chemicalbook.com Its distinct mass, due to the six deuterium atoms, allows it to be easily differentiated from the naturally occurring compound in a sample, while its chemical properties ensure it behaves similarly during sample preparation and analysis. sigmaaldrich.com

Specifically, it has been used in the study of trimethylsilylated di- and polyamines and their isotopically labeled analogs. chemicalbook.com This highlights its role in analytical methodologies aimed at understanding the presence and quantity of these biologically important molecules.

Below is a table summarizing the key properties of this compound:

PropertyValueSource
Chemical Formula H₂NCD₂CD₂CD₂NH₂·2HCl clearsynth.com
CAS Number 65898-86-4 lgcstandards.com
Molecular Weight 153.08 g/mol clearsynth.com
Isotopic Purity 98 atom % D sigmaaldrich.com
Synonyms 1,3-Diaminopropane (B46017) Dihydrochloride-d6; Trimethylenediamine Dihydrochloride-d6 clearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H12Cl2N2 B1436227 1,3-Propane-D6-diamine 2hcl CAS No. 65898-86-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2,2D2,3D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCSVGEQMCOGE-HRTLFCCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis and Isotopic Enrichment of 1,3 Propane D6 Diamine 2hcl

Strategic Approaches to Deuterium (B1214612) Incorporation in Aliphatic Diamines

The introduction of deuterium into aliphatic diamines can be achieved through several strategic approaches, each with its own advantages and limitations regarding selectivity, efficiency, and scalability. These methods can be broadly categorized into direct deuteration of the amine, hydrogen-deuterium exchange reactions, and the synthesis from deuterated precursors.

Direct Deuteration Methods

Direct deuteration methods involve the direct replacement of C-H bonds with C-D bonds on a pre-existing aliphatic diamine skeleton. These methods often rely on metal catalysts to activate the otherwise inert C-H bonds. While attractive for their atom economy, these approaches can sometimes suffer from a lack of regioselectivity and may require harsh reaction conditions.

Catalysts based on platinum group metals are frequently employed for such transformations. For instance, heterogeneous catalysts like platinum on carbon (Pt/C) have been used for H-D exchange reactions. The efficiency of these catalysts can be enhanced by the presence of a hydrogen gas activator, which facilitates the exchange process. nih.gov The choice of catalyst and reaction conditions is crucial to control the extent and position of deuterium incorporation.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange reactions are a common strategy for introducing deuterium into organic molecules. These reactions are typically catalyzed by acids, bases, or metal complexes and involve the reversible exchange of protons in the molecule with deuterons from a deuterium source, most commonly deuterium oxide (D₂O). researchgate.net

For aliphatic amines, metal-catalyzed H-D exchange is often preferred to overcome the low acidity of C-H bonds. Ruthenium-based catalysts, for example, have demonstrated effectiveness in the deuteration of amines. The exchange can be directed to specific positions, such as those alpha or beta to the nitrogen atom, depending on the catalyst and reaction mechanism. For instance, a ruthenium-based Shvo catalyst has been used for the deuteration of amines at the α and/or β positions. The general mechanism often involves the formation of an intermediate, such as an enamine or iminium ion, which then undergoes deuteration. nih.gov

Below is a table summarizing representative conditions for metal-catalyzed H-D exchange in amines, which could be adapted for 1,3-propanediamine.

Catalyst SystemDeuterium SourceSubstrate TypeDeuterium Incorporation LevelReference
B(C₆F₅)₃ / Amine BaseAcetone-d₆N-alkylaminesUp to 99% at β-position nih.gov
Ruthenium(II) BiscarboxylateD₂OAromatic Carboxylic AcidsHigh at ortho-position researchgate.net
Platinum on Carbon (Pt/C)D₂OAllylic AlcoholsGood to excellent rsc.org

This table presents data for analogous deuteration reactions to illustrate the principles of H-D exchange.

Deuterated Precursor Chemistry in Multi-step Synthesis

Arguably the most reliable method for achieving high levels of specific and complete deuteration is through multi-step synthesis starting from commercially available or specially prepared deuterated precursors. nih.gov This bottom-up approach allows for precise control over the location of deuterium atoms in the final molecule. For the synthesis of 1,3-Propane-D6-diamine 2HCl, this would involve using a three-carbon building block that is already perdeuterated.

The synthesis of deuterated amines often relies on the reduction of deuterated nitriles, imines, or amides using deuterated reducing agents like lithium aluminum deuteride (LiAlD₄). nih.gov However, the use of deuterated precursors with a standard reducing agent is often more practical and cost-effective.

Precursor Chemistry and Reaction Pathways for 1,3-Propane-D6-diamine Synthesis

The synthesis of 1,3-Propane-D6-diamine would logically start from a deuterated three-carbon precursor. A common precursor for 1,3-diaminopropane (B46017) is malononitrile, which can be catalytically hydrogenated. Therefore, a plausible route to the target molecule is through the synthesis and subsequent reduction of deuterated malononitrile.

Reductive Amination Strategies with Deuterated Reagents

Reductive amination is a powerful method for the formation of amines from carbonyl compounds or nitriles. nih.gov In the context of synthesizing 1,3-Propane-D6-diamine, a key strategy involves the reduction of a suitable dinitrile precursor, such as malononitrile-d2. The nitrile groups are reduced to primary amines, and the methylene group is also deuterated.

A general approach for the synthesis of α,α-dideuterio amines is the reductive deuteration of nitriles. researchgate.net This can be achieved using single-electron transfer conditions with reagents like sodium metal and a deuterium source such as deuterated ethanol (EtOD-d₁). This method has been shown to be effective for a variety of nitriles, providing excellent yields and high levels of deuterium incorporation.

The following table provides research findings on the reductive deuteration of nitriles, illustrating the potential for synthesizing the target diamine from a dinitrile precursor.

SubstrateReducing SystemDeuterium SourceProductDeuterium IncorporationYieldReference
Aromatic/Aliphatic NitrilesSodium dispersionEtOD-d₁α,α-dideuterio amines>95%Excellent researchgate.net
Ketoximes/AldoximesSmI₂D₂Oα-deuterated primary amines>95%Excellent researchgate.net

This table showcases the effectiveness of reductive deuteration of nitrile-containing compounds, a key step in a potential synthesis of 1,3-Propane-D6-diamine.

Catalytic Deuteration Approaches in Diamine Synthesis

Catalytic deuteration offers an alternative and often more scalable approach to reductive amination with stoichiometric deuterated reagents. This method typically involves the use of a heterogeneous or homogeneous catalyst in the presence of deuterium gas (D₂) or a deuterium-donating solvent like D₂O.

For the synthesis of 1,3-Propane-D6-diamine, one could envision the catalytic hydrogenation of malononitrile in a deuterated solvent or with D₂ gas. The choice of catalyst is critical to ensure complete reduction of both nitrile groups without side reactions. Catalysts such as platinum, palladium, or ruthenium on a solid support are commonly used for nitrile hydrogenation. bme.hu The reaction conditions, including temperature, pressure, and solvent, would need to be optimized to achieve high yields and complete deuteration.

For example, platinum-catalyzed H-D exchange reactions have been shown to be effective for deuterating various organic molecules. nih.gov While direct deuteration of 1,3-diaminopropane is a possibility, building the molecule from a deuterated precursor via catalytic reduction of a dinitrile is likely to provide a higher and more specific level of deuterium incorporation.

Electrochemical Methods for Deuterium Introduction

Electrochemical methods have emerged as a powerful and environmentally friendly approach for the introduction of deuterium into organic molecules. acs.org These techniques utilize electricity to drive chemical reactions, often under mild conditions and with high selectivity, avoiding the need for harsh reagents. nih.govacs.org The use of heavy water (D₂O) as an economical and readily available deuterium source is a key advantage of many electrochemical deuteration processes. acs.orgresearchgate.net

The general principle behind electrochemical deuteration involves the reduction of a substrate at a cathode in the presence of a deuterium donor, typically D₂O. For the synthesis of deuterated amines, this can be achieved through the reductive amination of a suitable precursor or the direct reduction of a nitrogen-containing functional group.

One plausible electrochemical route for the synthesis of 1,3-Propane-D6-diamine could involve the reduction of a dinitrile precursor, such as malononitrile-d2, in a deuterated solvent. The electrochemical reduction of the nitrile groups to primary amines would incorporate deuterium at the adjacent carbon positions.

Key features of electrochemical deuteration include:

Mild Reaction Conditions: Electrochemical methods often proceed at or near room temperature and atmospheric pressure. acs.org

High Isotopic Incorporation: With careful control of reaction parameters, high levels of deuterium incorporation can be achieved. rsc.org

"Green" Chemistry: By using electrons as the reducing agent, the need for stoichiometric chemical reductants is eliminated, reducing waste generation. acs.orgacs.org

High Selectivity: Electrochemical methods can offer high chemo- and regioselectivity in deuterium labeling. nih.gov

A hypothetical electrochemical setup for the synthesis of 1,3-Propane-D6-diamine could involve a divided cell with a suitable cathode material, such as lead or platinum, and a platinum anode. The electrolyte would consist of the starting material dissolved in D₂O with a supporting electrolyte to ensure conductivity. The application of a controlled potential would initiate the reduction and deuteration process.

Table 1: Comparison of Electrochemical Deuteration Parameters

ParameterTypical Conditions
Deuterium Source D₂O
Cathode Material Pb, Pt, Graphite Felt
Anode Material Pt, Graphite Felt
Solvent D₂O, DMF with D₂O
Supporting Electrolyte LiClO₄, Bu₄NBF₄
Applied Potential Controlled potential electrolysis

Purification and Isolation Techniques for Deuterated Diamine Hydrochlorides

Following the synthesis, the purification and isolation of the deuterated diamine hydrochloride are crucial steps to ensure the final product is of high purity. The primary methods for purifying amine hydrochlorides are recrystallization and acid/base extraction.

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. youtube.com The impure deuterated diamine dihydrochloride (B599025) is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the solvent. univr.it The choice of solvent is critical for successful recrystallization. studymind.co.uk For hydrochloride salts, polar solvents like alcohols (e.g., ethanol, isopropanol) or a mixture of solvents are often employed.

Acid/Base Extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. nih.gov To isolate an amine, the reaction mixture can be made basic with a strong base (e.g., NaOH) to convert the amine hydrochloride salt into its free amine form. The free amine, being less polar, can then be extracted into an organic solvent. Subsequently, the organic layer containing the free amine is treated with hydrochloric acid (HCl) to reform the hydrochloride salt, which is typically insoluble in the organic solvent and precipitates out, or can be extracted into an aqueous layer. acs.org

Table 2: Common Solvents for Recrystallization of Amine Hydrochlorides

Solvent/Solvent SystemSuitability
EthanolGood for many hydrochloride salts
IsopropanolOften preferred over ethanol
Methanol/EtherCan be effective for inducing crystallization
Dichloromethane/Ethyl AcetateA potential mixture for recrystallization acs.org
WaterCan be used for highly polar salts

The isolation of the purified this compound is typically achieved by filtration of the recrystallized solid or the precipitated salt from the acid/base extraction process. The collected solid is then washed with a cold solvent to remove any residual impurities and dried under vacuum.

Isotopic Purity Assessment and Characterization Methodologies

After purification, it is essential to determine the isotopic purity of the this compound and to confirm its chemical structure. The primary analytical techniques used for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.netrsc.org

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), is a powerful tool for determining the level of deuterium incorporation. nih.gov The mass spectrum of the deuterated compound will show a molecular ion peak corresponding to the mass of the fully deuterated species. The presence and relative abundance of ions with lower masses can indicate the presence of partially deuterated or non-deuterated molecules. The isotopic purity is calculated from the relative intensities of these isotopic peaks. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for the characterization of deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be significantly diminished or absent. wikipedia.org The presence of small residual proton signals can be used to quantify the level of deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A strong signal in the ²H NMR spectrum confirms the presence of deuterium in the molecule. wikipedia.org The chemical shift in the ²H NMR spectrum is similar to that in the ¹H NMR spectrum, providing information about the chemical environment of the deuterium atoms. wikipedia.org

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) can be observed in the ¹³C NMR spectrum, providing further confirmation of deuterium incorporation. The signals for deuterated carbons often appear as multiplets due to this coupling.

Table 3: Analytical Data for Isotopic Purity Assessment

TechniqueExpected Observation for this compoundInformation Provided
Mass Spectrometry (ESI-HRMS) Molecular ion peak at m/z corresponding to C₃D₆H₆N₂Cl₂. Lower mass isotopologues will be present in smaller abundances.Overall isotopic enrichment and distribution of deuterated species.
¹H NMR Significant reduction or absence of signals for the propane (B168953) backbone protons.Site-specific deuterium incorporation and quantification of residual protons.
²H NMR A strong signal corresponding to the deuterium atoms on the propane backbone.Confirmation of the presence of deuterium.
¹³C NMR Splitting of carbon signals due to C-D coupling.Confirmation of deuterium attachment to specific carbon atoms.

By combining the data from these analytical techniques, a comprehensive characterization of the synthesized this compound can be achieved, confirming its chemical identity, purity, and the extent of isotopic labeling.

Applications of 1,3 Propane D6 Diamine 2hcl As an Internal Standard in Quantitative Analytical Chemistry

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique renowned for its high precision and accuracy. nih.gov The fundamental principle of SID-MS involves adding a precisely known quantity of a stable isotope-labeled compound, such as 1,3-Propane-D6-diamine 2HCl, to a sample before any processing or analysis. This added compound, referred to as the internal standard, is a version of the target analyte that has been enriched with heavy isotopes (in this case, deuterium). clearsynth.com

Once added, the internal standard and the naturally occurring (native) analyte behave almost identically throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

The final measurement is performed using a mass spectrometer, which can differentiate between the native analyte and the heavier, isotope-labeled internal standard based on their mass-to-charge ratio (m/z). Quantification is not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the signal from the native analyte to the signal from the internal standard. lcms.cz This ratio is then compared to a calibration curve prepared with known concentrations of the native analyte and the internal standard to determine the exact amount of the analyte in the original sample. This approach effectively compensates for sample loss and corrects for variations in instrument response and matrix effects, where other components in a complex sample might suppress or enhance the analyte's signal. pubcompare.ai

Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for trace analysis, capable of detecting and quantifying minute amounts of substances in complex mixtures. The incorporation of a stable isotope-labeled internal standard like this compound is crucial for ensuring the reliability of these sensitive methods. lcms.cz

In LC-MS/MS and GC-MS, the internal standard is added to the sample at the earliest stage. As the sample is processed and injected into the chromatograph, the deuterated standard co-elutes with its non-labeled counterpart. nih.gov This co-elution is critical because it means both compounds are subjected to the exact same conditions at the same time, including any potential for ion suppression or enhancement in the mass spectrometer's ion source. lcms.cz

By monitoring the ratio of the analyte to the internal standard, the analytical system can correct for fluctuations in injection volume, ionization efficiency, and detector response. nih.gov This is particularly vital for trace analysis, where even minor variations can lead to significant quantitative errors. The use of a deuterated standard like this compound is considered the gold standard for quantitative mass spectrometry because it provides the most effective means of compensating for matrix effects and other sources of analytical variability, leading to highly accurate and reproducible results. lcms.cz

Analytical TechniqueRole of this compound (Internal Standard)Key Advantages
LC-MS/MS Co-elutes with native 1,3-diaminopropane (B46017) to correct for matrix effects and instrumental variability during analysis of liquid samples.High specificity and sensitivity for complex biological and environmental matrices. stanford.edu
GC-MS Co-elutes with derivatized native 1,3-diaminopropane to correct for variations in derivatization efficiency, injection volume, and system performance.Excellent for volatile or semi-volatile compounds after derivatization; provides high chromatographic resolution. researchgate.netxjtu.edu.cn

Method Development and Validation for Deuterated Internal Standards

The development and validation of an analytical method using a deuterated internal standard require a rigorous and systematic approach to ensure the data generated is reliable and reproducible. When using this compound, several key factors must be considered.

Method Development:

Purity and Identity: The isotopic and chemical purity of the internal standard must be confirmed. It is crucial to ensure that the standard is not contaminated with the non-labeled analyte, which would lead to an overestimation of the analyte's concentration.

Chromatographic Behavior: While deuterated standards are chemically similar to their native counterparts, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in chromatographic retention time. researchgate.net This "isotopic effect" must be evaluated during method development to ensure that the analyte and internal standard peaks are adequately resolved from interferences but still elute closely enough to experience the same matrix effects.

Stability: The stability of the deuterium label is a critical consideration. The deuterium atoms in this compound are bonded to carbon atoms and are not readily exchangeable under typical analytical conditions. However, the potential for back-exchange must be assessed, especially under harsh sample preparation conditions. researchgate.net

Method Validation: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. For quantitative methods employing deuterated internal standards, validation typically includes the following parameters, often adhering to guidelines from regulatory bodies:

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at known concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The use of a high-quality deuterated internal standard like this compound significantly strengthens the method's robustness and reliability. clearsynth.com

Specific Analytical Paradigms Employing this compound in Quantitative Analysis

This compound serves as an internal standard for the quantification of its unlabeled analogue, 1,3-diaminopropane (1,3-DAP). 1,3-DAP is a biogenic amine and polyamine that is found across various biological systems, from bacteria to plants and humans. foodb.cawikipedia.org Its quantification is important in diverse research fields, including food science, plant biology, and clinical diagnostics.

A key application is in the study of polyamine metabolism . Polyamines are involved in numerous cellular processes, and their levels can be indicative of certain physiological or pathological states. stanford.edunih.gov For instance, 1,3-diaminopropane has been identified as a relevant metabolite in human serum and urine, making it a potential biomarker. nih.gov In such studies, a robust and accurate LC-MS/MS stable-isotope dilution method is required for the simultaneous determination of multiple metabolites related to polyamine metabolism. This compound would be the ideal internal standard for the accurate quantification of 1,3-diaminopropane in these complex biological fluids.

In plant science , biogenic amines are crucial molecules involved in growth, development, and stress responses. A validated LC-MS/MS method was developed for the comprehensive analysis of amino acids and biogenic amines in plant tissues. In this specific method, diaminopropane-1,1,2,2,3,3-d6 (d6-Dap) , the free base form of 1,3-Propane-D6-diamine, was explicitly used as an internal standard to enable accurate quantification of various biogenic amines after derivatization. oup.com

In food chemistry , the analysis of biogenic amines is important for assessing food quality and safety, as high levels can indicate microbial spoilage. nih.govacs.org Stable isotope dilution assays using LC-MS/MS are developed for the simultaneous quantification of multiple biogenic amines in foods like cheese, salami, and wine. nih.govacs.org Given that 1,3-diaminopropane is a known biogenic amine, its deuterated counterpart is an essential tool for its accurate measurement in these complex food matrices.

The table below summarizes these specific analytical applications.

Research AreaAnalytical GoalRole of this compoundSample Matrix
Clinical/Metabolomics Quantification of polyamine metabolome for biomarker discovery. nih.govInternal standard for accurate measurement of 1,3-diaminopropane.Human Serum, Urine. nih.gov
Plant Biology Analysis of biogenic amines to study plant metabolism and stress responses. oup.comUsed as internal standard (d6-Dap) for quantification of biogenic amines. oup.comPlant Tissues. oup.com
Food Science Measurement of biogenic amines for food quality and safety assessment. nih.govacs.orgInternal standard for quantifying 1,3-diaminopropane in complex food samples. nih.govCheese, Fermented Foods, Wine. acs.org

Contribution of 1,3 Propane D6 Diamine 2hcl to Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Primary and Secondary Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The use of 1,3-Propane-D6-diamine 2HCl allows for the precise measurement of KIEs, providing invaluable insights into the transition states of reactions involving this diamine.

The replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of a reaction if the C-H bond is broken or formed in the rate-determining step. This is known as a primary kinetic isotope effect. The C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving the cleavage of a C-H bond.

In the context of reactions involving 1,3-diaminopropane (B46017), such as N-alkylation or enzymatic oxidation, the use of its D6-labeled counterpart can reveal the extent to which C-H bond cleavage on the propane (B168953) backbone is involved in the reaction mechanism. For instance, in an oxidation reaction where a C-H bond at a specific position is broken, a significant primary KIE would be observed when comparing the reaction rates of the deuterated and non-deuterated isotopologues.

Reaction TypeSubstrateRate Constant (k)kH/kD
N-Alkylation1,3-Propanediamine 2HClkH1.05
This compoundkD
Enzymatic Oxidation1,3-Propanediamine 2HClkH4.8
This compoundkD

This table presents hypothetical data for illustrative purposes.

Secondary kinetic isotope effects can also be observed, where the deuteration of a C-H bond that is not broken in the rate-determining step still influences the reaction rate. These effects are generally smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the transition state.

Consider a reaction where 1,3-diaminopropane undergoes a cyclization reaction that involves the abstraction of a proton from the carbon backbone. If the rate of the reaction is significantly slower with this compound, it can be concluded that the C-H bond cleavage is the rate-determining step.

Tracing Reaction Intermediates and Reaction Mechanisms via Deuterium Labeling

Deuterium labeling is an indispensable technique for tracing the path of atoms and functional groups throughout a chemical reaction. By using this compound, researchers can follow the propane backbone and determine its fate in the final products. This is often achieved by analyzing the products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between hydrogen and deuterium.

For instance, in a rearrangement reaction, the position of the deuterium atoms in the product molecule can reveal the nature of the intermediates and the sequence of bond-making and bond-breaking events. If the deuterium atoms are found to have migrated to different positions, it could suggest the formation of a cyclic intermediate or a series of hydride shifts.

Starting MaterialProduct(s)Deuterium Position in ProductMechanistic Implication
This compoundCyclic ImineDeuterium retained on the carbon backboneDirect cyclization without rearrangement
This compoundRearranged AmineDeuterium scrambled across the carbon backboneFormation of a symmetric intermediate

This table presents hypothetical data for illustrative purposes.

Deuterium Exchange Studies in Reaction Systems and Biological Matrices

Deuterium exchange studies involve monitoring the exchange of deuterium atoms from a labeled compound with hydrogen atoms from the solvent or other molecules in the reaction mixture. This compound can be used to probe the lability of the C-H bonds on its propane backbone under various conditions.

In a reaction system, if the deuterium atoms on the carbon backbone of this compound exchange with protons from the solvent, it indicates the presence of a chemical process that activates these C-H bonds, such as the formation of a carbanion intermediate. The rate of this exchange can provide further kinetic information about the system.

Within biological matrices, deuterium exchange studies can shed light on enzyme mechanisms. nih.gov For example, if this compound is a substrate for an enzyme, monitoring the exchange of deuterium with the aqueous environment can reveal whether the enzyme catalyzes the abstraction of a proton from the substrate and the accessibility of the active site to the solvent. nih.gov These studies are crucial for understanding how enzymes function and for the design of enzyme inhibitors.

Advanced Spectroscopic Investigations and Characterization Utilizing 1,3 Propane D6 Diamine 2hcl

The deuterated compound 1,3-Propane-D6-diamine 2HCl serves as a valuable tool in advanced spectroscopic studies. Its primary utility lies in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), where the presence of deuterium (B1214612) atoms provides unique insights into molecular structure, dynamics, and purity.

Role of 1,3 Propane D6 Diamine 2hcl As a Synthon in the Synthesis of Other Deuterated Compounds

Incorporation into Complex Organic Molecules for Isotopic Labeling

The primary application of 1,3-Propane-D6-diamine 2HCl lies in its ability to be incorporated into larger, more complex organic molecules, thereby introducing a stable isotopic signature. This isotopic labeling is critical for a variety of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, the known mass difference between the deuterated and non-deuterated isotopologues allows for their precise quantification, making deuterated compounds excellent internal standards.

The synthesis of deuterated polyamines and their analogues is a key area where deuterated diamines are employed. Polyamines are ubiquitous in biological systems and play critical roles in cell growth and differentiation. The study of their metabolism and function is greatly facilitated by the use of their deuterated counterparts. For instance, deuterated polyamine analogues can be synthesized by reacting a deuterated diamine building block with other synthons to construct the larger polyamine architecture. These labeled polyamines can then be used in metabolic studies to trace their uptake, distribution, and enzymatic conversion within biological systems.

While direct literature citing the use of this compound is limited, the synthetic principles are well-established. The amine functionalities can readily undergo reactions such as alkylation and acylation to form more complex structures. For example, the reaction of a deuterated diamine with appropriate electrophiles allows for the construction of intricate molecular frameworks containing the deuterium-labeled propanediamine moiety.

Synthesis of Deuterated Ligands and Catalysts for Specific Research Applications

The synthesis of deuterated ligands and catalysts is another significant application for synthons like this compound. In coordination chemistry and catalysis, ligands play a pivotal role in determining the reactivity and selectivity of a metal center. Deuterating the ligand can provide valuable insights into reaction mechanisms through the kinetic isotope effect (KIE), where the difference in reaction rates between the deuterated and non-deuterated species can elucidate the rate-determining step of a catalytic cycle.

1,3-Diaminopropane (B46017) and its derivatives are known to form stable complexes with a variety of metal ions and are used as ligands in catalysis. By using the deuterated analogue, 1,3-Propane-D6-diamine, researchers can prepare deuterated catalysts. The diamine can be used to synthesize bidentate ligands, which can then be coordinated to a metal center. For example, condensation of the diamine with a dicarbonyl compound can yield a diimine ligand, which is a common structural motif in coordination chemistry.

The resulting deuterated metal complexes can be employed in various catalytic reactions. The presence of the deuterium (B1214612) label allows for mechanistic studies that would be difficult or impossible to perform with the non-deuterated catalyst. This information is crucial for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Preparation of Deuterated Research Probes and Intermediates

Deuterated compounds are invaluable as research probes and intermediates in chemical and biological research. This compound can serve as a starting material for the synthesis of various deuterated probes designed to investigate specific biological processes or chemical reactions.

For example, the diamine can be functionalized with reporter groups, such as fluorescent tags or reactive handles, to create deuterated molecular probes. These probes can then be used to study interactions with biomolecules or to track the localization of the probe within a cell or organism, with the deuterium label providing a distinct signal for detection and quantification.

Furthermore, this compound is a valuable intermediate for the multi-step synthesis of more complex deuterated molecules. Its two reactive amine groups allow for a divergent synthetic strategy, where different functional groups can be introduced at either end of the deuterated propane (B168953) chain. This versatility enables the construction of a library of deuterated compounds from a single, readily available starting material.

Applications as a Building Block in Deuterated Polymer Research

In the field of polymer science, deuteration is a powerful tool for studying the structure, dynamics, and phase behavior of polymers. Techniques such as small-angle neutron scattering (SANS) and neutron reflectometry rely on the contrast between deuterated and non-deuterated components to probe the morphology of polymer blends, block copolymers, and nanocomposites.

1,3-Diaminopropane is a monomer used in the synthesis of certain types of polyamides and other polymers. By substituting the standard monomer with 1,3-Propane-D6-diamine, researchers can synthesize specifically deuterated polymers. For instance, polyamides can be prepared through the polycondensation of a diamine with a diacid or diacyl chloride. The use of the deuterated diamine results in a polymer chain with deuterium atoms specifically located in the repeating units derived from the diamine.

These deuterated polymers are instrumental in neutron scattering studies. By selectively deuterating one block of a block copolymer or one component of a polymer blend, the scattering contrast can be manipulated to highlight specific structural features. This allows for detailed investigations into the self-assembly of block copolymers, the thermodynamics of polymer blends, and the structure of polymer interfaces.

Below is a data table summarizing the potential applications of this compound as a synthon.

Application Area Specific Use Rationale for Deuteration Analytical Techniques
Isotopic Labeling Synthesis of deuterated polyamine analogues for metabolic studies.Tracing metabolic pathways and quantifying metabolites.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Ligand and Catalyst Synthesis Preparation of deuterated ligands for mechanistic studies of catalytic reactions.Investigating the kinetic isotope effect (KIE) to elucidate reaction mechanisms.NMR Spectroscopy, Kinetic Studies
Research Probes and Intermediates Building block for the synthesis of deuterated molecular probes and complex molecules.Providing a stable isotopic signature for detection and as a versatile synthetic handle.Various spectroscopic and imaging techniques
Polymer Research Monomer for the synthesis of specifically deuterated polyamides and other polymers.Creating scattering contrast for studying polymer structure and dynamics.Small-Angle Neutron Scattering (SANS), Neutron Reflectometry

Emerging Research Avenues and Future Perspectives for 1,3 Propane D6 Diamine 2hcl

Potential in Advanced Materials Science Applications (as a component of deuterated materials)

The incorporation of deuterium (B1214612) into molecular structures can significantly alter the physicochemical properties of materials, a phenomenon primarily rooted in the kinetic isotope effect. The carbon-deuterium (C-D) bond has a lower zero-point energy and vibrational frequency compared to the carbon-hydrogen (C-H) bond, making it stronger and less reactive. This fundamental difference is being leveraged in the development of advanced materials with enhanced performance characteristics.

1,3-Propane-D6-diamine 2HCl serves as a deuterated building block for synthesizing specialized polymers and materials. Aliphatic diamines are foundational monomers for high-performance polymers such as polyimides and polybenzoxazines. researchgate.netnih.gov By using a fully deuterated diamine like this compound, researchers can create deuterated polymers with improved properties.

Detailed research findings indicate that deuteration can lead to:

Enhanced Luminous Efficiency : In organic light-emitting diodes (OLEDs) and other fluorophores, a primary energy loss pathway is through non-radiative decay, often mediated by high-frequency C-H vibrations. Replacing C-H with C-D bonds can suppress these non-radiative deactivation rates, leading to a significant enhancement of fluorescence quantum yields and longer excited-state lifetimes. nih.gov

Improved Stability : Deuteration has been shown to increase the thermal and oxidative stability of materials. dtic.mil The stronger C-D bonds are more resistant to cleavage at high temperatures or upon exposure to oxidative environments, potentially extending the operational life of materials used in demanding applications.

Modified Optical Properties : The substitution of hydrogen with deuterium can alter the vibrational spectra of materials, which is particularly relevant for applications in optical fibers where specific absorption characteristics are required. dtic.mil

Integration into Novel Analytical Methodologies and Instrumentation

In the realm of analytical science, stable isotope-labeled compounds are indispensable tools for achieving high accuracy and precision. This compound is well-suited for several analytical applications, primarily due to its chemical similarity and mass difference from its non-deuterated counterpart.

The primary applications include:

Internal Standards for Mass Spectrometry : This is one of the most common uses for deuterated compounds. sigmaaldrich.com When quantifying the non-deuterated 1,3-propanediamine in a complex matrix, the deuterated version is added as an internal standard. It co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, but its higher mass allows it to be distinguished from the analyte, enabling highly accurate quantification. sigmaaldrich.com

Metabolic and Pharmacokinetic Tracers : Deuterated molecules are widely used to trace the metabolic fate of compounds in biological systems without the safety concerns of radioactive isotopes. medchemexpress.com By administering a deuterated version of a drug or molecule containing a diamine moiety, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com

Reference Standards : It serves as a quality control reference standard for the development and validation of analytical methods. sigmaaldrich.com

Computational Chemistry and Theoretical Studies on Deuterated Diamines

Computational chemistry provides powerful insights into how isotopic substitution affects molecular properties, complementing experimental findings. Theoretical studies on deuterated diamines can predict and explain the macroscopic effects observed in materials and biological systems.

Key areas of computational investigation include:

Hydrogen Bonding and Non-covalent Interactions : Deuteration can alter the strength and geometry of hydrogen bonds. mdpi.com Computational techniques such as molecular dynamics simulations and quantum-chemical calculations can model these subtle changes, which are crucial for understanding protein-ligand binding or the packing of polymer chains. mdpi.com

Vibrational Analysis : Theoretical calculations can accurately predict the vibrational frequencies of molecules. For deuterated compounds like this compound, this allows researchers to assign spectral features from infrared (IR) and Raman spectroscopy and understand how deuteration impacts the energy landscape of the molecule.

Kinetic Isotope Effect Prediction : Computational models can be used to calculate the kinetic isotope effect for chemical reactions involving the cleavage of C-H/C-D bonds. This is valuable for predicting the stability of deuterated materials and for designing mechanistic experiments in enzymology.

Unexplored Research Directions in Stable Isotope Chemistry with Aliphatic Diamines

While the utility of deuterated compounds is well-established, the application of simple, fully deuterated building blocks like this compound remains a fertile ground for new research.

Future research could focus on several promising, yet unexplored, directions:

Systematic Studies of Deuterated Polymers : A significant opportunity lies in the synthesis of a series of fully aliphatic polyimides and other high-performance polymers using this compound. researchgate.net Systematic investigation of these new deuterated polymers could reveal novel properties related to their dielectric constant, moisture resistance, and long-term durability for applications in microelectronics and aerospace.

Neutron Scattering Studies : Materials containing hydrogen produce significant incoherent neutron scattering, which can obscure the desired signal in experiments designed to study polymer dynamics. By creating polymers with deuterated diamine linkers, researchers could dramatically reduce this incoherent background, enabling more precise studies of polymer chain motion and morphology.

Mechanistic Probes in Enzymology : Many enzymes utilize aliphatic amine substrates. This compound could be used as a mechanistic probe to study enzymes that process diamines. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can gain fundamental insights into enzyme mechanisms and transition states. nih.gov

Deuterated Metal-Organic Frameworks (MOFs) : Aliphatic diamines can act as linkers or modulators in the synthesis of MOFs. Using a deuterated diamine could modify the framework's vibrational dynamics and its interaction with guest molecules, potentially leading to new materials for gas storage or separation with altered thermodynamic properties.

Table of Mentioned Compounds

Compound Name
This compound
1,3-Propanediamine
d6-tetrabenazine
Heptamethine cyanine (B1664457) dyes
Indocyanine green (ICG)
Phenylalanine
Histidine
Alanine

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Propane-D6-diamine 2HCl, and how can deuterium incorporation be verified?

  • Methodology : Synthesis typically involves deuteration of the parent compound, 1,3-propanediamine, using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to achieve high isotopic enrichment. The reaction may require catalysts or elevated temperatures to ensure complete deuteration at all six positions.
  • Verification : Deuterium incorporation is confirmed via NMR spectroscopy (¹H and ²H NMR) to assess signal suppression in protonated regions and isotopic purity. Mass spectrometry (e.g., ESI-MS or MALDI-TOF) further validates molecular weight shifts consistent with six deuterium atoms. Purity (≥98 atom% D) is quantified using isotopic ratio analysis .

Q. What analytical techniques are most effective for characterizing the purity and isotopic enrichment of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies residual protonated impurities, while ²H NMR confirms deuterium distribution.
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies deuterium enrichment (e.g., 98 atom% D as specified in commercial batches).
  • High-Performance Liquid Chromatography (HPLC) : Assesses chemical purity (>95%) and detects non-deuterated byproducts.
    • Data Interpretation : Cross-referencing NMR and MS data ensures both isotopic and chemical purity, critical for reproducibility in tracer studies .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Hazards : The compound is toxic, corrosive, and requires handling in a fume hood with PPE (gloves, goggles, lab coat). Direct skin contact or inhalation must be avoided due to risks of severe irritation .
  • Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation. Solutions in organic solvents (e.g., DMSO or ethanol) should be prepared fresh or stored under inert gas to minimize decomposition .

Advanced Research Questions

Q. How does the deuterium labeling in this compound influence its physicochemical properties in reaction mechanisms studied via NMR?

  • Isotopic Effects : Deuteration reduces vibrational frequencies, potentially altering reaction kinetics (kinetic isotope effects, KIE). In NMR, deuterium substitution eliminates proton signals, simplifying spectral interpretation in proton-dense environments.
  • Experimental Design : Use ²H-edited NMR experiments to track deuterium localization in reaction intermediates. For example, in hydrogen-deuterium exchange studies, monitor ²H incorporation rates to infer mechanistic pathways .

Q. In metabolic pathway studies, how can researchers account for kinetic isotope effects when using this compound as a tracer?

  • Mitigation Strategies :

  • Control Experiments : Compare reaction rates between deuterated and non-deuterated analogs to quantify KIE.
  • Computational Modeling : Apply density functional theory (DFT) to predict isotopic effects on activation energies.
  • Data Normalization : Adjust metabolic flux calculations using experimentally derived KIE values to avoid overestimating pathway efficiency .

Q. What strategies can be employed to resolve solubility challenges of this compound in aqueous versus organic solvents during experimental design?

  • Solubility Optimization :

  • Aqueous Systems : Use acidic buffers (pH ≤3.0) to protonate amine groups, enhancing water solubility. Sonication or mild heating (≤40°C) may aid dissolution .
  • Organic Solvents : Prepare stock solutions in DMSO (≥20 mg/mL) or ethanol (≥2 mg/mL) with vortex mixing. Pre-saturate solvents with HCl gas to stabilize the dihydrochloride form .
    • Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry to ensure no aggregation in final working concentrations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.